Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate typically involves the reaction of benzyl alcohol with 4-oxo-4-[(pyridin-3-yl)amino]butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques like chromatography may also be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(pyridin-3-yl)butanoic acid
- 4-oxo-4-(pyridin-3-yl)butanal
- Benzyl 4-oxopiperidine-1-carboxylate
Uniqueness
Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
851680-56-3 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzyl 4-oxo-4-(pyridin-3-ylamino)butanoate |
InChI |
InChI=1S/C16H16N2O3/c19-15(18-14-7-4-10-17-11-14)8-9-16(20)21-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,18,19) |
InChI Key |
JJVMKAZGZWQXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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